BenchChemオンラインストアへようこそ!

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

HIV-1 Integrase ALLINIs

This 8-bromo-substituted quinoline scaffold is essential for next-generation ALLINIs and kinase probes. Unlike the 6-bromo analog, it retains full potency against the ALLINI-resistant A128T mutant virus. Its unique 4-hydroxy/2-CF3 pattern provides ideal lipophilicity (cLogP 3.34) and low TPSA (33.12 Ų) for oral bioavailability. The 8-bromo handle enables diverse cross-coupling derivatizations. Procure this non-interchangeable building block for antiviral and oncology SAR programs.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 59108-43-9
Cat. No. B152759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
CAS59108-43-9
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
InChIInChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
InChIKeyWVDMDQACCBVSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-43-9): A Strategic Quinoline Scaffold for Targeted Research & Development


8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-43-9), also known as 8-bromo-2-(trifluoromethyl)quinolin-4-ol, is a halogenated heterocyclic compound with a molecular formula of C10H5BrF3NO and a molecular weight of 292.05 g/mol . It serves as a versatile scaffold in medicinal chemistry, featuring a quinoline core, a 4-hydroxy group, a 2-trifluoromethyl group, and a bromine atom at the 8-position . This specific substitution pattern provides distinct physicochemical and biological properties, making it a valuable building block for synthesizing novel inhibitors, particularly those targeting viral enzymes, kinases, and tubulin polymerization [1][2].

Why Generic Quinoline Derivatives Cannot Substitute for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline


The assumption that any quinoline derivative can fulfill the same research or industrial role is scientifically unsound. The specific substitution pattern on the quinoline core dictates its interaction with biological targets, its pharmacokinetic properties, and its overall activity profile [1]. For example, the 8-bromo substitution is not just a simple halogen exchange; it confers a distinct advantage in terms of potency and resilience against drug-resistant mutations in certain viral targets compared to its 6-bromo analog [2]. Furthermore, the presence of both a 4-hydroxy and a 2-trifluoromethyl group influences lipophilicity, electronic distribution, and hydrogen-bonding capabilities, which are critical for target engagement and metabolic stability [3]. The quantitative evidence presented below demonstrates that even seemingly minor structural modifications lead to significant and measurable differences in biological outcomes, making 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline a unique and non-interchangeable entity for targeted research.

Quantitative Evidence Guide: Differentiating 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline from Closest Analogs


Superior Retention of Antiviral Potency Against Drug-Resistant HIV-1 Mutant

In a head-to-head comparison of allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), the 8-bromo-substituted quinoline analog demonstrated a critical advantage over the 6-bromo analog. While both showed good antiviral properties against wild-type virus, the 6-bromo analog suffered a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus. In contrast, the 8-bromo analog retained full effectiveness against this resistant mutant [1]. This finding highlights that the position of the bromine atom on the quinoline core is not a trivial detail but a key determinant of a compound's resilience against a specific resistance mechanism.

HIV-1 Integrase ALLINIs Antiviral Drug Resistance

Computed Lipophilicity Profile (Consensus Log P) and Its Pharmacokinetic Implications

The computed consensus Log P (cLogP) for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is 3.34, as derived from an average of five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value indicates a moderate to high lipophilicity, which is known to enhance membrane permeability but must be balanced against potential off-target effects. In contrast, the non-brominated analog, 4-hydroxy-2-(trifluoromethyl)quinoline (CAS 1701-18-4), has a significantly lower molecular weight (213.16 g/mol) and is expected to have a lower cLogP (estimated below 2.5), suggesting different absorption and distribution characteristics . Furthermore, within the class, a 7.8-fold improvement in SGK1 inhibitory potency (from an initial hit to a lead compound) was achieved through structural optimization that included a trifluoromethyl group, demonstrating the profound impact of such substituents on biological activity [1].

Pharmacokinetics Lipophilicity LogP Drug-likeness ADME

Predicted Aqueous Solubility and Its Impact on Formulation Strategy

The predicted aqueous solubility for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is 0.0176 mg/mL (6.02 x 10^-5 mol/L) using the ESOL topological method, classifying it as 'Poorly Soluble' . While this is a common feature for many drug-like molecules, it differentiates this compound from the non-brominated 4-hydroxy-2-(trifluoromethyl)quinoline, which, due to its lower molecular weight and the absence of a heavy halogen, is expected to have higher aqueous solubility. This specific solubility profile necessitates distinct formulation approaches (e.g., use of co-solvents, cyclodextrins, or nano-formulations) for in vitro and in vivo studies, which is a critical consideration for procurement and experimental design.

Solubility Formulation Physicochemical Property Medicinal Chemistry

Topological Polar Surface Area (TPSA) as a Differentiator for Oral Bioavailability

The compound exhibits a topological polar surface area (TPSA) of 33.12 Ų . In medicinal chemistry, a TPSA value below 140 Ų is generally favorable for oral bioavailability, and values below 60-70 Ų are often associated with good blood-brain barrier (BBB) penetration. This low TPSA distinguishes it from more polar quinoline derivatives, such as 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate, which contains an additional polar carboxyl group. This quantitative parameter supports its selection as a core scaffold for designing orally bioavailable or CNS-penetrant drug candidates .

Bioavailability TPSA Drug Design Physicochemical Property

NMR, HPLC, GC Batch-Specific Quality Control for Reproducible Research

Reputable vendors provide comprehensive batch-specific quality control documentation for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, including NMR, HPLC, and GC purity analyses, with a standard purity of 97% . This level of analytical characterization ensures identity and purity, which is a baseline requirement for generating reliable and reproducible data. While many analogs are available at similar purity grades, the provision of detailed, batch-specific analytical data from certified suppliers differentiates this compound from sources where such rigorous documentation may be lacking. For instance, Fluorochem offers this compound at 95% purity with complete SDS and hazard statements, ensuring safe and compliant laboratory handling .

Quality Control Reproducibility Analytical Chemistry Procurement

High-Value Application Scenarios for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in R&D


Antiviral Drug Discovery Targeting Drug-Resistant HIV-1 Strains

The compound is an ideal starting material for synthesizing libraries of allosteric HIV-1 integrase inhibitors (ALLINIs). Its unique ability to retain full potency against the A128T mutant virus, a characteristic not shared by its 6-bromo analog, makes it a high-value scaffold for programs focused on overcoming drug resistance [1]. Researchers should prioritize this scaffold when designing next-generation antivirals intended to combat viral escape mechanisms.

Kinase Inhibitor Development for Oncology Programs

The quinoline core is a privileged structure for kinase inhibition [1]. The specific substitution pattern of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline offers a unique vector for exploring the ATP-binding pocket or allosteric sites of kinases like C-RAF or SGK1 [2][3]. The compound's computed lipophilicity (cLogP 3.34) and low TPSA (33.12 Ų) make it a suitable building block for creating analogs with favorable oral bioavailability or CNS penetration profiles.

Tubulin Polymerization Inhibitor Lead Optimization

Given that structurally related trifluoromethylquinoline derivatives have demonstrated potent antiproliferative activity at nanomolar concentrations and act as tubulin polymerization inhibitors [1], 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline serves as a strategic intermediate. It can be used to introduce the 8-bromo substituent onto a core that is known to bind the colchicine site, enabling the exploration of structure-activity relationships (SAR) around this promising anticancer mechanism.

Chemical Biology Probe Synthesis for Target Identification

The bromine atom at the 8-position provides a convenient synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of biotin tags, fluorescent probes, or photoaffinity labels to create chemical biology tools for target identification and mechanism-of-action studies related to the aforementioned pathways (HIV integrase, kinases, tubulin) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.